Cas no 2863659-22-5 (Relamorelin (TFA))

Relamorelin (TFA) 化学的及び物理的性質
名前と識別子
-
- MS-31690
- F83617
- 2863659-22-5
- RELAMORELIN TFA
- CS-0310639
- RM-131 (TFA)
- HY-19884B
- Relamorelin (TFA)
- 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid
-
- インチ: 1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1
- InChIKey: YKEWFQMJVBJGEJ-GTKQDQPASA-N
- ほほえんだ: C(C1=CNC2=CC=CC=C12)[C@H](C(=O)N[C@@H](CC1C=CC=CC=1)C(=O)NC1(CCNCC1)C(=O)N)NC(=O)[C@H](NC(C1CCNCC1)=O)CC1=CSC2=CC=CC=C12.C(F)(F)(F)C(=O)O
計算された属性
- せいみつぶんしりょう: 904.35535166g/mol
- どういたいしつりょう: 904.35535166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 13
- 重原子数: 64
- 回転可能化学結合数: 15
- 複雑さ: 1480
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 265Ų
Relamorelin (TFA) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381309-25mg |
Relamorelin (TFA) |
2863659-22-5 | 98% | 25mg |
¥17400 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381309-10mg |
Relamorelin (TFA) |
2863659-22-5 | 98% | 10mg |
¥9100 | 2023-04-15 | |
1PlusChem | 1P0296NP-10mg |
Relamorelin TFA |
2863659-22-5 | 99% | 10mg |
$780.00 | 2024-05-07 | |
MedChemExpress | HY-19884B-1mg |
Relamorelin TFA |
2863659-22-5 | 99.89% | 1mg |
¥1909 | 2024-04-18 | |
1PlusChem | 1P0296NP-50mg |
Relamorelin TFA |
2863659-22-5 | 99% | 50mg |
$2440.00 | 2024-05-07 | |
MedChemExpress | HY-19884B-5mg |
Relamorelin TFA |
2863659-22-5 | 99.89% | 5mg |
¥4200 | 2024-04-18 | |
1PlusChem | 1P0296NP-100mg |
Relamorelin TFA |
2863659-22-5 | 99% | 100mg |
$3413.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381309-5mg |
Relamorelin (TFA) |
2863659-22-5 | 98% | 5mg |
¥5460 | 2023-04-15 | |
1PlusChem | 1P0296NP-25mg |
Relamorelin TFA |
2863659-22-5 | 99% | 25mg |
$1696.00 | 2024-05-07 | |
MedChemExpress | HY-19884B-10mg |
Relamorelin TFA |
2863659-22-5 | 99.89% | 10mg |
¥6500 | 2024-04-18 |
Relamorelin (TFA) 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
8. Book reviews
Relamorelin (TFA)に関する追加情報
Comprehensive Overview of Relamorelin (TFA) (CAS No. 2863659-22-5): Mechanism, Applications, and Research Insights
Relamorelin (TFA), a synthetic ghrelin receptor agonist with the CAS registry number 2863659-22-5, has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This peptide derivative is designed to mimic the action of ghrelin, a hormone that stimulates appetite and regulates gastrointestinal motility. Researchers and clinicians are particularly interested in its role in addressing gastroparesis, cachexia, and metabolic disorders, making it a focal point in drug development pipelines.
The molecular structure of Relamorelin (TFA) enables selective binding to the ghrelin receptor (GHS-R1a), triggering downstream signaling pathways that enhance gastric emptying and appetite stimulation. Its trifluoroacetate (TFA) salt form improves solubility and stability, critical for preclinical and clinical studies. Recent studies highlight its efficacy in accelerating gastric emptying in patients with diabetic gastroparesis, a condition with limited treatment options. This aligns with growing patient-centric research trends, where unmet medical needs drive innovation.
In the context of personalized medicine, Relamorelin (TFA) exemplifies the shift toward targeted therapies. Its mechanism avoids broad systemic effects, reducing adverse events compared to conventional prokinetic agents. Search analytics reveal rising queries like "Relamorelin vs. Metoclopramide" and "ghrelin agonists for weight loss", reflecting public interest in comparative efficacy and off-label applications. Notably, its potential in oncology-supportive care for cancer-related anorexia is under exploration, addressing a key quality-of-life concern for patients.
From a technical standpoint, 2863659-22-5 is frequently searched alongside "peptide synthesis protocols" and "GMP-grade Relamorelin", underscoring demand from synthetic chemists and manufacturers. The compound’s stability under physiological conditions and low immunogenicity further bolster its profile as a viable candidate for chronic disease management. Regulatory milestones, such as FDA Fast Track designation for gastroparesis, have amplified its visibility in biopharma news.
Emerging discussions also link Relamorelin (TFA) to gut-brain axis research, a hot topic in neurogastroenterology. Preclinical data suggest modulation of vagal nerve activity, opening avenues for neurodegenerative and psychiatric applications. SEO-driven content around "ghrelin and mental health" or "peptides for motility disorders" could leverage these interdisciplinary connections to engage diverse audiences.
In summary, Relamorelin (TFA) (CAS 2863659-22-5) represents a convergence of precision medicine and translational research. Its multifaceted pharmacology addresses pressing clinical gaps while aligning with trending search behaviors. As trials progress, its role in metabolic and gastrointestinal therapeutics is poised to expand, offering a template for future peptide-based interventions.
2863659-22-5 (Relamorelin (TFA)) 関連製品
- 1780866-54-7(6-Oxa-2-aza-spiro[4.5]decan-3-one)
- 607714-59-0((3E)-3-(benzyloxy)imino-2-methylpropanoic acid)
- 1806269-54-4(Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate)
- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 1805299-86-8(5-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-3-carbonyl chloride)
- 2228318-19-0(1-(2-fluoro-6-nitrophenyl)cyclobutylmethanol)
- 2060052-89-1((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)
- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)
- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)
- 186517-41-9(3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid)
